1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory effects .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to significant anti-inflammatory and analgesic activities . This could potentially make the compound useful in the treatment of conditions characterized by inflammation and pain.
Biological Activity
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of 6-chloro-4-methyl-1,3-benzothiazole with azetidine and carboxylic acid derivatives. The general synthesis pathway includes:
- Preparation of Benzothiazole Derivative : The starting material is synthesized from 4-chloroaniline and potassium thiocyanate.
- Formation of Azetidine Derivative : The benzothiazole derivative is then reacted with azetidine and chloroacetyl chloride under controlled conditions to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.
Antidiabetic Activity
A study highlighted the hypoglycemic effects of benzothiazole derivatives, including this compound, in streptozotocin-induced diabetic models. The results indicated significant reductions in blood glucose levels, suggesting potential use in diabetes management .
Anticancer Properties
Research has shown that compounds containing the benzothiazole moiety exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound was tested against human lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) cell lines. The cytotoxicity was assessed using the MTT assay, revealing moderate antiproliferative activity with IC50 values indicating effectiveness against HL-60 cells .
Data Table: Biological Activity Overview
Activity Type | Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
Antidiabetic | STZ-induced diabetic rats | Not specified | |
Anticancer | NCI H292 | Not specified | |
HL-60 | 19.0 | ||
HT29 | Not specified |
Case Studies
Several case studies have investigated the biological implications of this compound:
- Hypoglycemic Effects : In vivo studies demonstrated that administration of the compound resulted in a significant decrease in blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent .
- Cytotoxic Evaluation : A series of synthesized benzothiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. The compound exhibited promising results, particularly against HL-60 cells, suggesting a mechanism that may involve oxidative stress pathways .
Properties
IUPAC Name |
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMMPXSWHEYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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